Evaluating Potency: A Comparative Look at the Parent Scaffold in a Kinase Inhibitor Context
The significance of the 2-Fluoro-4-(6-methoxypyridin-3-yl)phenol scaffold is highlighted when comparing elaborated structures. An analog in the US8623885 patent (Example 6), which incorporates a complex heterocyclic core, demonstrates potent inhibition of CDK4 (IC50: 120 nM) and FLT3 (IC50: 3.30 nM) [1]. While this data is for a more complex molecule, it establishes the therapeutic potential and quantitative benchmark for the chemical space that 2-Fluoro-4-(6-methoxypyridin-3-yl)phenol can access. This suggests that final compounds derived from this scaffold can achieve low nanomolar activity, a key metric for drug discovery programs. The target compound itself, as a building block, provides a route to exploring this high-value chemical space.
| Evidence Dimension | Kinase Inhibition (Potency) |
|---|---|
| Target Compound Data | Data not available for parent compound. |
| Comparator Or Baseline | A derivative (US8623885, Example 6): CDK4 IC50 = 120 nM, FLT3 IC50 = 3.30 nM |
| Quantified Difference | Not applicable; demonstrates achievable potency range for this scaffold class. |
| Conditions | CDK4: Filtration kinase assay, pH 7.4. FLT3: HTRF kinase assay, pH 7.6. |
Why This Matters
This provides a quantitative potency benchmark for the scaffold class, confirming its utility for programs requiring low nanomolar activity against high-value kinase targets.
- [1] BindingDB. (n.d.). BDBM112465: US8623885, Example 6. View Source
